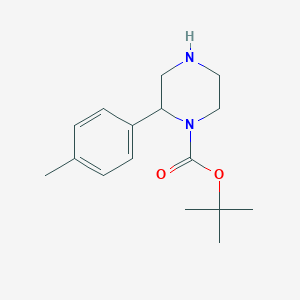

2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-12-5-7-13(8-6-12)14-11-17-9-10-18(14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3 |

InChI Key |

QIZKNUGAJQZRQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-methylphenyl derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The purity of the final product is often confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the secondary amine. This reaction is critical for subsequent functionalization:

-

Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

-

Typical Protocol :

Applications : The deprotected amine participates in alkylation, acylation, or coupling reactions to form advanced intermediates .

Nucleophilic Substitution Reactions

The piperazine nitrogen acts as a nucleophile in reactions with electrophiles. Examples include:

Reaction with Triphosgene

Triphosgene converts the free amine (post-Boc removal) into a carbamoyl chloride intermediate, enabling urea formation:

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| Deprotected piperazine + triphosgene | 0°C in MeCN, pyridine, DIPEA | 84–92% | Urea derivatives |

Mechanism :

-

Triphosgene reacts with the amine to form a reactive carbamoyl chloride.

-

Subsequent coupling with nucleophiles (e.g., hydroxylamines) yields ureas or carbamates .

Coupling with Aromatic Electrophiles

The piperazine core undergoes nucleophilic aromatic substitution (SNAr) with activated aryl halides:

Reduction of Aldehyde Intermediates

Piperazine derivatives with aldehyde substituents are reduced to alcohols for further functionalization:

| Reactants | Conditions | Yield |

|---|---|---|

| Boc-protected 2-formylpiperazine + NaBH₄ | 0°C → RT, MeOH | 89% |

Application : The resulting hydroxymethyl group is used in etherification or esterification reactions .

Comparative Reactivity of Structural Analogs

The reactivity varies with substituents on the piperazine ring:

| Compound | Substituent | Reactivity Profile |

|---|---|---|

| tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | Amino group | Enhanced nucleophilicity for acylation |

| tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate | Azido group | Participates in click chemistry |

Scientific Research Applications

Synthesis of Antimicrobial Agents

One of the primary applications of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is in the synthesis of oxazolidinone derivatives, which are a class of synthetic antimicrobial agents. These compounds exhibit activity against Gram-positive bacteria by inhibiting protein synthesis, specifically targeting the formation of the ribosomal initiation complex. This mechanism allows them to be effective against pathogens that have developed resistance to other antibiotics.

Key Findings

- Oxazolidinones : Compounds synthesized from this ester have shown efficacy against both human and veterinary pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Synthesis Process : The improved synthetic methods for producing these compounds have been documented, highlighting the importance of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester as a key intermediate .

Cancer Treatment Applications

Recent studies have explored the potential of piperazine derivatives, including 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, in cancer therapies. These compounds can act as inhibitors of programmed cell death protein 1 (PD-1) and its ligand PD-L1, which are crucial targets in cancer immunotherapy.

Research Insights

- PD-1/PD-L1 Inhibition : The disruption of PD-1/PD-L1 interactions can enhance T cell activity against tumors. Compounds derived from piperazine structures have been identified as promising candidates for developing small-molecule inhibitors that could complement existing monoclonal antibody therapies .

- Mechanism of Action : By blocking these interactions, these compounds may prevent tumor cells from evading immune detection, thereby facilitating tumor elimination by T cells .

Neuropharmacological Applications

Piperazine derivatives are also investigated for their potential neuropharmacological effects. Research indicates that certain piperazine compounds can modulate neurotransmitter systems and may be beneficial in treating anxiety and pain disorders.

Therapeutic Potential

- Fatty Acid Amide Hydrolase Modulation : Some studies suggest that piperazine derivatives can act as modulators of fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system. This modulation could lead to therapeutic benefits in managing anxiety and pain .

Synthetic Methodologies

The synthesis of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester involves several chemical reactions that enhance its utility in drug development.

Synthesis Overview

- Starting Materials : The synthesis typically begins with readily available piperazine derivatives and involves various coupling reactions to introduce the toluidine group and the tert-butyl ester functionality.

- Optimization Techniques : Recent advancements in synthetic methodologies have focused on improving yields and purity through optimized reaction conditions and purification techniques .

Case Studies and Research Data

Several case studies highlight the practical applications of this compound in drug development:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl piperazine-1-carboxylate scaffold is versatile, with modifications at the 2-, 3-, or 4-positions of the piperazine ring significantly altering chemical and biological properties. Below is a comparison with key analogs:

Key Differences in Reactivity and Stability

- Cyclohexyl substituents (e.g., 886780-41-2) introduce significant hydrophobicity but may reduce solubility in polar solvents .

- Thermal Stability : Studies on tert-butyl ester-protected polymers (e.g., MA20 and A20) reveal that thermal decomposition of Boc groups occurs via isobutylene release at ~125–230°C, with activation energies of 116–125 kJ mol⁻¹. Such data imply that Boc-protected piperazines require careful temperature control during synthesis .

- Functional Group Compatibility: Nitro-substituted analogs (e.g., 153473-24-6) are prone to reduction reactions, whereas aminophenyl derivatives (e.g., 170017-74-0) enable coupling reactions for peptide or heterocycle synthesis .

Case Studies

Thermal and Chemical Stability Data

Biological Activity

2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a p-tolyl group attached to a piperazine ring, with a tert-butyl ester functionality. Its biological activity has been explored in various studies, particularly in relation to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is with a molecular weight of approximately 234.29 g/mol. The compound can be represented by the following structural formula:

Antimicrobial Properties

Research indicates that 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester exhibits significant antimicrobial activity. In a study evaluating various piperazine derivatives, this compound demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antitumor Activity

In vitro studies have shown that the compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, where it induced apoptosis in a dose-dependent manner. The IC50 values for these cell lines were reported to be in the micromolar range, indicating promising antitumor activity .

The mechanism underlying the biological activity of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester appears to involve interaction with specific molecular targets within cells. It may modulate receptor activity or inhibit enzyme function, leading to altered cellular responses. For example, studies suggest that it may influence apoptotic pathways by upregulating pro-apoptotic proteins like p53 and cleaving caspase-3 .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of various piperazine derivatives, including 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. The compound was tested against a panel of pathogens, yielding MIC values ranging from 0.5 to 8 μg/mL. These results indicate its potential as an alternative treatment option for resistant bacterial strains.

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed significant induction of apoptosis at concentrations above 10 μM, with associated increases in p53 expression levels and caspase-3 activation .

Comparative Analysis

To better understand the biological activity of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) |

|---|---|---|---|

| 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester | Structure | 0.5 - 8 μg/mL | ~10 μM |

| 4-(4-Chlorophenyl)piperidine | Structure | 1 - 16 μg/mL | ~15 μM |

| 4-(2-Chloroacetyl)piperazine | Structure | 0.8 - 12 μg/mL | ~20 μM |

Q & A

Q. What synthetic routes are commonly employed for preparing 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions to introduce the p-tolyl group to the piperazine core, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

- Piperazine Functionalization : Reacting piperazine with p-tolyl halides or aryl boronic acids under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) to form the 2-P-tolyl-piperazine intermediate .

- Boc Protection : Treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or THF, often with a base like triethylamine to scavenge HCl .

- Optimization : Yields (60–85%) depend on solvent polarity, temperature (0–25°C), and stoichiometric ratios. For example, excess Boc₂O (1.2–1.5 equiv) ensures complete protection .

Q. How is the compound characterized structurally, and what analytical techniques are critical for verifying purity?

- Spectroscopy :

- Chromatography :

Advanced Research Questions

Q. How do modifications to the p-tolyl or piperazine moieties affect the compound’s pharmacological profile in structure-activity relationship (SAR) studies?

- p-Tolyl Substituents : Electron-donating groups (e.g., methyl) enhance lipophilicity and blood-brain barrier penetration, while electron-withdrawing groups (e.g., Cl, Br) may improve receptor binding affinity but reduce metabolic stability .

- Piperazine Ring : N-methylation decreases basicity (pKa ~7.5 vs. ~9.5 for unmodified piperazine), altering solubility and bioavailability. Steric hindrance from tert-butyl esters slows hydrolysis in vivo, prolonging half-life .

- Example : In serotonin receptor antagonists, 2-P-tolyl substitution increases selectivity for 5-HT₁A over 5-HT₂A receptors by ~20-fold .

Q. What strategies resolve contradictions in stability data under biological assay conditions?

- pH-Dependent Hydrolysis : The Boc group is stable at neutral pH but hydrolyzes rapidly in acidic environments (e.g., lysosomes). Conflicting stability reports may arise from assay buffer composition. Mitigation:

- Solubility Challenges : Low aqueous solubility (logP ~3.5) can cause precipitation in cell-based assays. Solutions:

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses to receptors like dopamine D₂ or sigma-1. Key interactions:

- Hydrogen bonding between the carbamate oxygen and Thr³.³⁷ in D₂ receptors.

- π-π stacking of the p-tolyl group with Phe³.²⁸ .

- ADMET Predictions : Tools like SwissADME estimate metabolic liabilities (e.g., CYP3A4-mediated oxidation of the tert-butyl group) .

Methodological Considerations

Q. What protocols optimize the compound’s use as a synthetic intermediate in multi-step reactions?

- Protection/Deprotection :

- Cross-Coupling : For Suzuki reactions, use Pd(PPh₃)₄ (5 mol%) with Cs₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.